molecular formula C23H22N2O3S B2419935 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021039-87-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2419935
CAS No.: 1021039-87-1
M. Wt: 406.5
InChI Key: ZSMUZOSXIBDDDH-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a methylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, often involving rigorous quality control measures such as NMR, HPLC, and GC analyses.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exhibits several promising biological activities:

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial effects against various pathogens. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The unique interactions of this compound with cellular targets may lead to apoptosis in cancer cells.

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its derivatives:

  • Antimicrobial Evaluation :
    A study assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .
  • Anticancer Studies :
    Research has demonstrated that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo .
  • Mechanistic Insights :
    Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation .

Potential Applications

Given its diverse biological activities, this compound holds promise for applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting infectious diseases and cancer.
  • Pharmacological Research : To explore its mechanism of action and potential side effects in clinical settings.
  • Chemical Biology : As a tool compound for studying biological pathways and enzyme interactions.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives , which are known for their pharmacological properties. The synthesis typically involves several steps, including:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through methods like the Biltz synthesis, where aniline derivatives react with ketones under acidic conditions.
  • Acylation : The introduction of the benzoyl group is performed via Friedel-Crafts acylation.
  • Sulfonation : Finally, the sulfonamide group is introduced through a sulfonation reaction.

The overall molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol .

The biological activity of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It binds to receptors such as opioid receptors, potentially affecting pain perception and analgesic pathways .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Analgesic Properties : Studies have highlighted its potential as an analgesic agent by acting on the μ-opioid receptor (MOR) .
  • Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties against various bacterial strains .

Comparative Biological Activity

CompoundActivity TypeMechanism
This compoundAnalgesicMOR Agonist
Similar Quinoline DerivativesAntimicrobialDisruption of bacterial cell wall synthesis

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

  • Anti-nociceptive Effects : In animal models (e.g., tail-flick test), compounds structurally related to this compound demonstrated significant anti-nociceptive effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the chemical structure can enhance potency and selectivity for specific receptors or enzymes .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-13-12-18-10-6-14-25(22(18)16-20)23(26)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMUZOSXIBDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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